molecular formula C23H22FN3O4 B11328426 2-[(4-fluorophenyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

2-[(4-fluorophenyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11328426
M. Wt: 423.4 g/mol
InChI Key: NNXKCVKNAQRADA-UHFFFAOYSA-N
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Description

2-[(4-fluorophenyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one: is a complex organic compound that belongs to the class of quinazolinones. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a fluorophenyl group and a trimethoxyphenyl group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-fluorophenyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of an appropriate anthranilic acid derivative with a suitable amine.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with an amine.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be attached via a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a boronic acid derivative of the trimethoxyphenyl group and a halogenated quinazolinone intermediate.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl group of the quinazolinone core, potentially forming dihydroquinazolinone derivatives.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for electrophilic substitutions, while nucleophiles like amines and thiols are used for nucleophilic substitutions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.

Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other enzymes involved in cell signaling pathways.

Medicine: The compound is explored for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

Industry: In the industrial sector, the compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl and trimethoxyphenyl groups contribute to its binding affinity and specificity. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins and disrupting cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

  • 2-[(4-chlorophenyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one
  • 2-[(4-bromophenyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one
  • 2-[(4-methylphenyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

Uniqueness: The presence of the fluorophenyl group in 2-[(4-fluorophenyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one imparts unique electronic properties, enhancing its binding affinity and specificity for certain molecular targets. This makes it distinct from its analogs with different substituents, such as chlorine, bromine, or methyl groups, which may exhibit different biological activities and binding profiles.

Properties

Molecular Formula

C23H22FN3O4

Molecular Weight

423.4 g/mol

IUPAC Name

2-(4-fluoroanilino)-7-(3,4,5-trimethoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C23H22FN3O4/c1-29-20-10-14(11-21(30-2)22(20)31-3)13-8-18-17(19(28)9-13)12-25-23(27-18)26-16-6-4-15(24)5-7-16/h4-7,10-13H,8-9H2,1-3H3,(H,25,26,27)

InChI Key

NNXKCVKNAQRADA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC3=NC(=NC=C3C(=O)C2)NC4=CC=C(C=C4)F

Origin of Product

United States

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